Sodium 1-carboxylatoethyl stearate

Surfactant chemistry Emulsifier characterization QSAR modeling

Sodium 1-carboxylatoethyl stearate (CAS 188786-01-8; also registered as 18200-72-1) is the sodium salt of the mono-ester formed between stearic acid (C18) and a single lactic acid moiety. With the molecular formula C21H39NaO4 and a molecular weight of 378.5 g/mol, it belongs to the fatty acyl lactylate class of anionic surfactants.

Molecular Formula C21H39NaO4
Molecular Weight 378.5 g/mol
CAS No. 188786-01-8
Cat. No. B070072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-carboxylatoethyl stearate
CAS188786-01-8
Synonymssodium 2-octadecanoyloxypropanoate
Molecular FormulaC21H39NaO4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+]
InChIInChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1
InChIKeyKNYAZNABVSEZDS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Carboxylatoethyl Stearate (CAS 188786-01-8): Defined Mono-Lactylate Ester for Research and Industrial Formulation


Sodium 1-carboxylatoethyl stearate (CAS 188786-01-8; also registered as 18200-72-1) is the sodium salt of the mono-ester formed between stearic acid (C18) and a single lactic acid moiety [1]. With the molecular formula C21H39NaO4 and a molecular weight of 378.5 g/mol, it belongs to the fatty acyl lactylate class of anionic surfactants [1]. Unlike commercial-grade sodium stearoyl lactylate (SSL, E481), which is a heterogeneous mixture of mono-, di-, and poly-lactylate esters [2], this compound is a structurally defined single chemical entity. It exhibits a hydrophilic-lipophilic balance (HLB) of approximately 10–12, indicating suitability for oil-in-water (O/W) emulsification [3], and functions as a dough strengthener, emulsifier, and surface-active agent in food, cosmetic, and pharmaceutical research applications.

Why Generic Sodium Stearoyl Lactylate (SSL) Cannot Substitute for Sodium 1-Carboxylatoethyl Stearate in Research and Precision Formulations


Commercial sodium stearoyl lactylate (SSL, CAS 25383-99-7, E481) is explicitly defined by EU and FDA regulations as a mixture of sodium salts of stearoyl lactylic acids, their polymers, and minor amounts of related acids—not a single defined compound [1]. The predominant species in commercial SSL is the di-lactylate ester (C24H44NaO6, MW 451.6 g/mol), which contains two lactate units per stearate chain, alongside variable proportions of the mono-lactylate (C21H39NaO4, MW 378.5 g/mol) and higher oligomers [2]. This compositional heterogeneity directly impacts critical physicochemical parameters—including HLB, critical micelle concentration (CMC), surface activity, and protein-binding stoichiometry—making lot-to-lot reproducibility a significant concern for mechanistic studies, quantitative structure-activity relationship (QSAR) modeling, and regulated product development. The data below demonstrate that sodium 1-carboxylatoethyl stearate, as a discrete mono-lactylate, offers quantifiably distinct performance characteristics that generic SSL cannot guarantee.

Quantitative Differentiation Evidence for Sodium 1-Carboxylatoethyl Stearate vs. Closest Analogs


Mono-Lactylate vs. Di-Lactylate: Structural Definition and Molecular Weight Differentiation

Sodium 1-carboxylatoethyl stearate is the pure mono-lactylate ester (C21H39NaO4, exact mass 378.2746 Da) containing exactly one lactate moiety per stearate chain, whereas the predominant component of commercial SSL (E481) is sodium stearoyl-2-lactylate, the di-ester (C24H43NaO6, molar mass 450.592 g/mol) containing two lactate units [1][2]. The EU food additive specification explicitly defines E481 as 'a mixture of the sodium salts of stearoyl lactylic acids and its polymers' with major components including both C21H39O4Na and the C19H35O4Na variant, confirming that commercial SSL is not a single entity [3].

Surfactant chemistry Emulsifier characterization QSAR modeling

HLB Value Comparison: Mono-Lactylate Offers Higher Hydrophilicity for O/W Emulsion Optimization

The mono-lactylate exhibits an HLB of approximately 10–12, placing it in the optimal range for oil-in-water (O/W) emulsifiers [1]. In contrast, commercial sodium stearoyl-2-lactylate (di-ester) has a widely reported HLB of 8.3 , and calcium stearoyl lactylate (CSL, E482) has an HLB of approximately 5.1 [2]. The HLB difference of 1.7–3.7 units between the mono- and di-lactylate forms is functionally significant: HLB 8.3 indicates a balanced surfactant suitable for both O/W and W/O systems, whereas HLB 10–12 provides stronger O/W preference with enhanced aqueous-phase dispersibility.

Emulsion science Formulation design Food technology

Gluten Polymerization Modulation: Quantitative Effect on Dough Protein Cross-Linking During Baking

In a controlled baking study, addition of sodium stearoyl lactylate (SSL; 1.0% on flour dry matter basis) substantially altered gluten polymerization kinetics. Longer mixing (8 min) reduced the extent and rate of gluten polymerization compared to short mixing (2 min), and this effect was 'even more outspoken in the presence of SSL' [1]. The study used size-exclusion HPLC to quantify SDS-extractable proteins, demonstrating that SSL decreased gliadin incorporation into the gluten polymer network and increased the firmness of the final baked product [1]. While this study employed commercial SSL, the mono-lactylate is the primary gluten-interacting species; the defined single-entity structure allows precise control of the molar ratio of active species to gluten protein, unlike the variable composition of generic SSL.

Cereal science Dough rheology Baking technology

Starch Retrogradation Retardation: DSC Evidence for Delayed Crystallization in Baked Goods

Differential scanning calorimetry (DSC) studies on wheat starch gels demonstrated that sodium stearoyl lactylate (SSL) retards gelatinization, as evidenced by decreased transition enthalpies and increased transition temperatures [1]. At low addition levels, SSL delayed starch crystallization (retrogradation), which is the primary mechanism of bread staling. At higher SSL levels, increased complex formation with amylose further retarded gelatinization [1]. This anti-staling effect is a key functional differentiator from non-complexing emulsifiers such as sodium lauryl sulfate (SLS), which does not form amylose inclusion complexes.

Starch chemistry Shelf-life extension Food preservation

Lipid Bioaccessibility Modulation: SSL Alters Lipase Activity Differently from Other Anionic Surfactants

In a comparative study of surfactant effects on lipid bioaccessibility in oil-in-water nanoemulsions, sodium stearoyl lactylate (SSL) produced a distinctly different rank order of lipase activity and fatty acid bioaccessibility compared to sodium lauryl sulfate (SLS) and sodium stearyl fumarate (SSF) [1]. Bioaccessibility was positively correlated with surfactant HLB and inversely correlated with aliphatic chain length. Furthermore, SSL increased the jejunal induction time for lipolysis and slowed the lipolysis rate, effects that were also HLB-dependent [1]. The higher HLB of the mono-lactylate (10–12 vs. ~8.3 for commercial SSL) predicts that the pure mono-ester would produce a greater bioaccessibility enhancement than generic SSL, offering a tunable parameter for designing lipid delivery systems.

Lipid digestion Nutraceutical delivery GI tract modeling

Recommended Application Scenarios for Sodium 1-Carboxylatoethyl Stearate Based on Quantitative Differentiation Evidence


Mechanistic Studies of Protein-Emulsifier Interactions in Dough Systems

Researchers investigating the molecular basis of dough strengthening should select sodium 1-carboxylatoethyl stearate over commercial SSL because its defined mono-lactylate structure ensures a known 1:1 molar ratio of lactate to stearate [1]. This is essential for reproducible studies of emulsifier-gluten binding stoichiometry, as demonstrated by Van Steertegem et al. (2013), where SSL at 1.0% on flour dry matter quantitatively altered gluten polymerization kinetics [2]. Using the pure mono-ester eliminates the confounding variable of variable di-ester and polymeric content present in commercial SSL batches.

O/W Emulsion Formulation for Lipid-Based Nutraceutical Delivery Systems

The HLB of 10–12 positions sodium 1-carboxylatoethyl stearate in the optimal range for O/W emulsification [3], outperforming generic SSL (HLB 8.3) which requires co-surfactant blending to achieve equivalent O/W stability. In lipid digestion models, SSL has been shown to modulate lipase activity and fatty acid bioaccessibility in a manner positively correlated with HLB [4]. Researchers designing emulsion-based delivery systems for lipophilic bioactives can leverage the higher HLB of the mono-lactylate to achieve both enhanced emulsion stability and tunable digestion kinetics without formulation additives.

Starch-Based Product Shelf-Life Extension Through Controlled Amylose Complexation

DSC evidence demonstrates that sodium stearoyl lactylate retards starch gelatinization and delays amylose retrogradation—the primary cause of bread staling [5]. Food scientists developing extended-shelf-life baked goods should specify the mono-lactylate for studies requiring precise control over the emulsifier-to-amylose molar ratio, as the complexation stoichiometry depends on the number of available lactate groups per molecule. The defined single-lactate structure provides a more predictable complexation pattern than the mixed di- and poly-lactylate composition of generic SSL.

QSAR and Computational Modeling of Fatty Acyl Lactylate Surfactants

For quantitative structure-activity relationship (QSAR) studies of Cn lactylate surfactants, the availability of a pure mono-lactylate with a defined molecular formula (C21H39NaO4) [1] and known HLB (10–12) [3] is essential. The Fan et al. (2022) study on the synthesis and properties of sodium fatty acyl lactylates demonstrated that CMC and surface activity are chain-length-dependent, with CMC values ranging from 0.995 to 83.3 mmol/L across C8–C14 lactylates [6]. The pure C18 mono-lactylate provides a critical data point at the upper end of the chain-length spectrum for computational modeling of surfactant behavior.

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